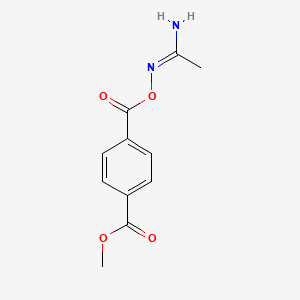![molecular formula C10H13ClIN3O B13706887 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B13706887.png)
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine is a chemical compound with the molecular formula C10H13ClIN3O and a molecular weight of 353.59 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chloro and iodomethyl groups, and a morpholine ring substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine typically involves the following steps :
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is chlorinated and iodinated to introduce the chloro and iodomethyl groups.
Formation of the Morpholine Ring: The morpholine ring is then synthesized separately and methylated.
Coupling Reaction: The final step involves coupling the pyrimidine ring with the morpholine ring under specific reaction conditions, such as the use of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodomethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its chemical structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3).
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can result in the formation of oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine has several scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Chloro-6-(iodomethyl)pyrimidin-4-yl)morpholine: This compound is similar but lacks the methyl group on the morpholine ring.
2-Chloro-4-(iodomethyl)-6-morpholin-4-ylpyrimidine: Another similar compound with slight structural differences.
Uniqueness
4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine is unique due to the presence of both chloro and iodomethyl groups on the pyrimidine ring and the methyl group on the morpholine ring.
Propiedades
Fórmula molecular |
C10H13ClIN3O |
|---|---|
Peso molecular |
353.59 g/mol |
Nombre IUPAC |
4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine |
InChI |
InChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3 |
Clave InChI |
XCOOZBOFPOZBFU-UHFFFAOYSA-N |
SMILES canónico |
CC1COCCN1C2=NC(=NC(=C2)CI)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)






![Benzyl 2-[2-(4-bromophenyl)hydrazono]-2-chloroacetate](/img/structure/B13706865.png)
![N'-Hydroxy-2-[[3-(trifluoromethyl)pyridin-2-YL]thio]ethanimidamide](/img/structure/B13706876.png)


